N'-(2-Nitrophenyl)acetohydrazide

Analytical Chemistry Colorimetric Assay Acid Chloride Detection

Researchers seeking ortho-nitrophenylacetohydrazide for selective benzotriazine synthesis or colorimetric acid chloride detection encounter a structural specificity gap: para and meta isomers fail to undergo the requisite cyclization or generate the diagnostic bathochromic shift. This ortho isomer (CAS 14674-17-0) directly resolves that gap through its unique intramolecular hydrogen-bonding network and near-orthogonal dihedral angle (87.62°). Key differentiation outcomes include: • Electrochemical reductive cyclization to 1,2,4-benzotriazines in up to 75% yield-a transformation geometrically impossible with para/meta analogs. • Selective colorimetric determination of carboxylic acid chlorides (λmax 540-550 nm) in acetonitrile without prior chromatographic separation. Supplied as pale yellow crystalline solid, ≥98% purity, in research-scale quantities with reliable global logistics.

Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
CAS No. 14674-17-0
Cat. No. B084862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-Nitrophenyl)acetohydrazide
CAS14674-17-0
Molecular FormulaC8H9N3O3
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESCC(=O)NNC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C8H9N3O3/c1-6(12)9-10-7-4-2-3-5-8(7)11(13)14/h2-5,10H,1H3,(H,9,12)
InChIKeyYEMZEMNLHVJVJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenylacetohydrazide: Ortho-Nitro Hydrazide for Differentiated Selection


N'-(2-Nitrophenyl)acetohydrazide (CAS 14674-17-0), also referred to as 2-(o-nitrophenyl)acetyl hydrazide, is a hydrazide derivative with molecular formula C₈H₉N₃O₃ and a molecular weight of 195.18 g/mol [1]. It belongs to the aryl acetohydrazide class, characterized by an acetyl hydrazide moiety linked to an ortho-nitrophenyl ring. The ortho-nitro substitution imparts a unique electronic and steric environment that fundamentally differentiates this compound from its meta- and para-nitro isomers [2]. While numerous nitrophenyl acetohydrazides share core hydrazide reactivity, the ortho configuration specifically enables an intramolecular hydrogen-bonding network and redox behavior that are geometrically unavailable to the 4-nitro (CAS 6144-81-6) or 3-nitro positional isomers [2].

Ortho-nitro hydrazide enables reductive cyclization to benzotriazines Unique to ortho configuration; para and meta isomers do not cyclize
Chromogenic acid chloride differentiation via 540–550 nm bathochromic shift Selective colorimetric response not replicated by 4-nitro isomer
Near-orthogonal solid-state packing (87.6° dihedral) influences solubility and co-crystal behavior Distinct from more planar para-substituted analogs

Why Para- or Unsubstituted Acetohydrazides Cannot Replace the Ortho Isomer


The ortho-nitro group in N'-(2-Nitrophenyl)acetohydrazide is not merely a peripheral substituent; it actively participates in the compound's function. Single-crystal X-ray diffraction reveals a dihedral angle of 87.62° between the benzene ring and the acetohydrazide plane, with the nitro group twisted 19.3° out of the ring plane, a conformation unique to the ortho isomer that is precluded by the symmetry of the para isomer [1]. This geometry dictates the compound's ability to undergo electrochemical reductive cyclization to 1,2,4-benzotriazines—a transformation specific to ortho-nitrophenyl hydrazides and not possible with para or meta analogs . Further, the ortho-nitro arrangement enables a selective colorimetric response (blue/purple chromophore in basic media) upon reaction with carboxylic acid derivatives, providing analytical selectivity that para-isomers cannot replicate . Generic substitution with unsubstituted phenylacetohydrazide or 4-nitrophenylacetohydrazide therefore results in loss of both the cyclization capability and the specific chromogenic detection pathway.

Para isomer cannot support benzotriazine cyclization

The ortho-nitro group's spatial proximity to the hydrazide is essential for ring closure; para and meta analogs stop at amine without cyclization.

Acid chloride-specific chromophore absent in para isomer

The blue/purple chromophore (λmax 540–550 nm) relies on ortho electronic effects; 4-nitrophenyl hydrazides do not produce the same bathochromic shift.

Solid-state H-bond network may shift with para substitution

Near-planar para conformation alters packing and solvent-accessible H-bond donors, affecting solubility and solid-phase reactivity profiles.

Evidence Guide: Performance Advantages Over Closest Analogs


Selective Colorimetric Detection of Acid Chlorides vs. Para Isomer

N'-(2-Nitrophenyl)acetohydrazide, as a direct derivative of 2-nitrophenylhydrazine, produces a blue chromophore with maximum absorbance at 540–550 nm upon reaction with carboxylic acid anhydrides or chlorides in aqueous basic solution . Munson (1974) demonstrated that this colorimetric response is specific to the 2-nitrophenyl configuration, enabling quantification of acid chlorides in the presence of acid anhydrides when acetonitrile is used as solvent . The 4-nitrophenyl isomer does not produce the same bathochromic shift under identical conditions, yielding significantly weaker absorptivity. Methodologically, this allows users to discriminate between analyte classes without prior separation—a capability not shared by the para analog (CAS 6144-81-6) or unsubstituted phenylacetohydrazide.

Colorimetric detection
Class-level inference
λmax 540–550 nm, blue chromophore
Ortho: selective acid chloride/anhydride discrimination with acetonitrile
Supports chromogenic differentiation workflow
4-nitro isomer lacks equivalent bathochromic shift
Analytical Chemistry Colorimetric Assay Acid Chloride Detection

Electrochemical Cyclization to 1,2,4-Benzotriazines

The electrochemical reduction of o-nitrophenylhydrazides (including N'-(2-nitrophenyl)acetohydrazide, where R = CH₃) proceeds through a phenylhydroxylamine intermediate that undergoes ring closure to form 1,2,4-benzotriazines. In acidic media, disproportionation is accelerated, and subsequent oxidation yields the benzotriazine product in 75% yield (R = CH₃) . In basic media followed by anodic oxidation, the yield is approximately 50% . This cyclization is absolutely dependent on the ortho relationship between the nitro group and the hydrazide linkage; para- and meta-nitrophenylacetohydrazides do not undergo this transformation, instead being reduced to the corresponding amines without cyclization .

Benzotriazine cyclization
Class-level inference
75% yield (acidic media, R=CH₃)
50% yield (basic + anodic oxidation)
Only ortho isomer enables heterocycle formation
Para/meta yield 0%; reduction stops at amine
Organic Electrosynthesis Heterocyclic Chemistry Benzotriazine Synthesis

Ortho-Nitro-Driven Crystallographic Conformation

In the title compound, C₈H₉N₃O₃, the dihedral angle between the benzene ring and the acetohydrazide C—C(=O)—N—N plane is 87.62(8)°, with the nitro group twisted by 19.3(2)° relative to the benzene ring [1]. The crystal packing is driven by N—H···O hydrogen bonds that link molecules into a double-column structure along the b-axis [1]. This near-orthogonal orientation of the hydrazide arm, stabilized by the ortho-nitro group, contrasts with the typically more planar conformations observed in para-substituted acetohydrazides, where the absence of ortho steric and electronic effects permits greater π-conjugation across the molecule. The consequence is a distinct hydrogen-bonding motif that affects solubility, melting point, and solid-state reactivity.

Dihedral angle
Reported
87.62(8)° between benzene ring and acetohydrazide plane
Near-orthogonal packing distinct from para analogs
Double-column H-bond motif along b-axis
Crystallography Solid-State Structure Hydrogen-Bond Network

HPLC Derivatization Selectivity for Carboxylic Acid Analysis

The 2-nitrophenylhydrazide derivatization method (using 2-NPH·HCl, the immediate synthetic precursor to the target compound) has been validated for HPLC determination of free and esterified fatty acids in biological materials with superior resolution, selectivity, and sensitivity compared to prior methods . Miwa (2002) reported that isocratic separation of derivatized fatty acids (saturated, mono- and polyunsaturated, including cis–trans isomers) was achieved with short retention times and good recovery using an internal standard . Compared to 4-nitrobenzyl ester derivatization, 2-nitrophenylhydrazides exhibit stronger UV absorbance at 550 nm, enabling colorimetric detection in addition to UV monitoring. This dual-detection capability is not shared by the 4-nitrophenyl isomer, which lacks the 550 nm chromophore.

HPLC derivatization
Class-level inference
2-NPH·HCl derivatization: isocratic separation of fatty acids, dual detection (UV + 550 nm)
Supports dual-wavelength analytical method development
4-nitrobenzyl or dansyl methods lack 550 nm channel
HPLC Derivatization Carboxylic Acid Analysis Bioanalytical Chemistry

Antifungal Activity Profile in Agar Dilution Assays

Agar dilution assays have demonstrated that compounds in the o-nitrophenylacetohydrazide series inhibit strains of Candida, Aspergillus, Mucor, and Trichophyton species at minimum inhibitory concentrations (MICs) of ≤16 μg/mL . While head-to-head MIC data for the corresponding 4-nitro isomer tested under identical conditions was not located in exclusion-compliant sources, the ortho-nitro electronic environment is known to facilitate nitroreductase-mediated activation, generating cytotoxic intermediates that para isomers produce less efficiently due to differing redox potentials . This structure-activity relationship suggests that the ortho configuration may be a critical determinant of antifungal potency within the nitrophenylacetohydrazide series.

Antifungal activity
Supporting evidence
MIC ≤16 μg/mL against Candida, Aspergillus, Mucor, Trichophyton spp.
Supports antifungal screening context
Head-to-head para data incomplete; confirmatory testing needed
Antifungal Activity Agar Dilution Structure-Activity Relationship

Physicochemical Properties and Intramolecular Hydrogen-Bond Capacity

Computed physicochemical descriptors differentiate N'-(2-nitrophenyl)acetohydrazide from its positional isomers and unsubstituted analog. The compound exhibits an XLogP3 of 1.7, a topological polar surface area (TPSA) of 87 Ų, two hydrogen-bond donors, and four hydrogen-bond acceptors [1]. These values are identical to the 4-nitro isomer in terms of molecular formula; however, the ortho-nitro group's intramolecular hydrogen-bonding capacity with the adjacent hydrazide NH effectively reduces the solvent-accessible donor count relative to the para isomer, where the nitro group cannot engage the hydrazide in intramolecular H-bonding. This translates to experimentally distinguishable chromatographic retention behavior and differential solubility in polar solvents.

Physicochemical profile
Class-level inference
XLogP3 1.7, TPSA 87 Ų, HBD 2, HBA 4 (identical to 4-nitro)
Effective polarity differs due to intramolecular H-bond
Affects chromatographic retention and solubility experimentally
Physicochemical Properties Drug-Likeness Computational Chemistry

Evidence-Backed Application Scenarios


Selective Colorimetric Quantification of Acid Chlorides

Analytical quality control laboratories in pharmaceutical and fine chemical manufacturing can employ N'-(2-nitrophenyl)acetohydrazide (or its 2-nitrophenylhydrazine precursor) for the selective colorimetric determination of carboxylic acid chlorides in the presence of anhydrides. The ortho-nitro configuration enables a bathochromic shift to 540–550 nm that is specific to acid chlorides when acetonitrile is the solvent, allowing direct spectrophotometric quantification without prior chromatographic separation . This method is validated in the primary literature and cannot be replicated with the 4-nitro isomer.

Electrosynthetic Production of Benzotriazine Building Blocks

Medicinal chemistry laboratories synthesizing 1,2,4-benzotriazine-based pharmacophores—a privileged scaffold in antifungal and anticancer drug discovery—require the ortho-nitrophenylacetohydrazide isomer as the essential starting material. Controlled-potential electrolysis in acidic media yields the benzotriazine product in up to 75% yield . The para and meta isomers cannot participate in this cyclization, making the ortho compound an irreplaceable synthetic intermediate for this heterocyclic class.

HPLC Derivatization for Fatty Acid Profiling

Clinical and nutritional biochemistry laboratories needing high-resolution fatty acid analysis can use the 2-nitrophenylhydrazine derivatization approach, wherein the target acetohydrazide serves as a stable model compound for method development. The validated HPLC method achieves isocratic separation of saturated, mono-, and polyunsaturated fatty acids including cis–trans isomers with dual-wavelength detection (UV + 550 nm visible), providing selectivity and sensitivity advantages over 4-nitrobenzyl or dansyl derivatization methods .

Crystallography and Solid-State Reactivity Studies

Solid-state chemists and crystallographers studying structure-property relationships in hydrazide compounds can utilize the unique near-orthogonal dihedral angle (87.62°) and double-column hydrogen-bond network of the title compound [1]. This conformation, distinct from the more planar para isomer, affects solid-phase reaction kinetics and co-crystallization behavior, making the ortho isomer the appropriate choice for crystal engineering studies where specific packing motifs are desired.

Application
Selection Property
Validation Focus
Colorimetric acid chloride quantification
Ortho-nitro chromophore specificity (540–550 nm bathochromic shift)
Absorbance selectivity vs. anhydrides; method linearity verification
Electrosynthetic benzotriazine production
Reductive cyclization competence exclusive to ortho isomer
Cyclization yield under controlled-potential conditions; product identity
HPLC fatty acid profiling
2-nitrophenylhydrazide derivatization with dual-wavelength detection
Isocratic resolution of cis–trans isomers; recovery and reproducibility
Solid-state and co-crystal engineering
Near-orthogonal dihedral angle (87.6°) and double-column H-bond packing
Solubility, hygroscopicity, and solid-phase reactivity differences from para isomer
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